MEK1 Biochemical IC₅₀: 112 nM – Intermediate Potency vs. Reference Inhibitors PD98059 and U0126
In a cell-free biochemical assay against full-length recombinant human MEK1, 1-(3,5-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine inhibited the kinase with an IC₅₀ of 112 nM [1]. This places the compound in an intermediate potency tier: it is approximately 18-fold more potent than the widely-used reference MEK inhibitor PD98059 (IC₅₀ ≈ 2,000 nM) and about 1.6-fold less potent than U0126 (IC₅₀ ≈ 70 nM) measured in comparable cell-free systems [2][3]. Such a potency profile is attractive for hit-to-lead campaigns where excessive potency (sub‑100 nM) can limit selectivity windows, while sub‑micromolar activity ensures robust pathway modulation.
| Evidence Dimension | MEK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 112 nM |
| Comparator Or Baseline | PD98059: IC₅₀ ≈ 2,000 nM (MEK1); U0126: IC₅₀ ≈ 70 nM (MEK1) |
| Quantified Difference | vs. PD98059: ~18‑fold more potent; vs. U0126: ~1.6‑fold less potent |
| Conditions | Full-length human MEK1; cell-free biochemical assay (ChEMBL_1350727 for target compound; literature values for comparators) |
Why This Matters
This quantitative ranking against well-characterized tool compounds allows researchers to select a MEK1 inhibitor with a potency profile that balances on-target activity with the need for selectivity screening in chemical biology or drug discovery programs.
- [1] BindingDB. Ki Summary for BDBM50014398: MEK1 IC₅₀ = 112 nM. ChEMBL_1350727. View Source
- [2] Alessi DR, Cuenda A, Cohen P, Dudley DT, Saltiel AR. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. J Biol Chem. 1995;270(46):27489-27494. doi:10.1074/jbc.270.46.27489 View Source
- [3] Favata MF, Horiuchi KY, Manos EJ, et al. Identification of a novel inhibitor of mitogen-activated protein kinase kinase. J Biol Chem. 1998;273(29):18623-18632. doi:10.1074/jbc.273.29.18623 View Source
